

# Spectroscopic Data for 1-Boc-pyrrolidine: A Technical Guide

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## Compound of Interest

Compound Name: 1-Boc-Pyrrolidine

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This technical guide provides a comprehensive overview of the key spectroscopic data for **1-Boc-pyrrolidine** (tert-butyl pyrrolidine-1-carboxylate), a crucial building block in synthetic organic chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

## Spectroscopic Data Summary

The structural confirmation and purity assessment of **1-Boc-pyrrolidine** rely on a combination of spectroscopic techniques. The data presented below has been compiled from various spectral databases and literature sources.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **1-Boc-pyrrolidine**.<sup>[1][2][3]</sup>

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **1-Boc-pyrrolidine** (Solvent: CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~3.30	Triplet	2H	H-2, H-5 (N-CH <sub>2</sub> )
~1.85	Multiplet	4H	H-3, H-4 (CH <sub>2</sub> )
1.46	Singlet	9H	Boc (-C(CH <sub>3</sub> ) <sub>3</sub> )

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **1-Boc-pyrrolidine** (Solvent: CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
154.7	Carbonyl (C=O) of Boc group
79.0	Quaternary Carbon (-C(CH <sub>3</sub> ) <sub>3</sub> ) of Boc group
46.1	C-2, C-5 (N-CH <sub>2</sub> )
28.7	Methyl (-C(CH <sub>3</sub> ) <sub>3</sub> ) of Boc group
23.3	C-3, C-4 (CH <sub>2</sub> )

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.<sup>[4][5][6]</sup> The spectrum of **1-Boc-pyrrolidine** is characterized by the prominent absorption bands of the carbamate group.

Table 3: Key IR Absorption Bands for **1-Boc-pyrrolidine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2970	Strong	C-H stretch (alkane)
~1690	Strong	C=O stretch (carbamate)
~1365	Strong	C-H bend (tert-butyl)
~1170	Strong	C-N stretch
~1105	Strong	C-O stretch

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 4: Mass Spectrometry Data for **1-Boc-pyrrolidine**

m/z	Interpretation
171.13	Molecular Ion [M] <sup>+</sup>
115.08	[M - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> (Loss of isobutylene)
70.07	[M - Boc] <sup>+</sup> (Loss of the Boc group)
57.07	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (tert-butyl cation)

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

### NMR Spectroscopy Protocol

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.[\[1\]](#)[\[10\]](#)

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Boc-pyrrolidine** in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).[\[10\]](#) Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Parameters ( $^1\text{H}$  NMR):
  - Spectrometer: 400 MHz or higher.
  - Pulse Sequence: Standard single-pulse.
  - Number of Scans: 16-64.[\[11\]](#)
  - Relaxation Delay: 1-2 seconds.[\[11\]](#)
- Instrument Parameters ( $^{13}\text{C}$  NMR):
  - Spectrometer: 100 MHz (or corresponding frequency for the  $^1\text{H}$  spectrometer).
  - Pulse Sequence: Proton-decoupled.
  - Number of Scans: 512-2048 (more for dilute samples).[\[11\]](#)
  - Relaxation Delay: 2-5 seconds.[\[11\]](#)
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[\[11\]](#) Chemical shifts are referenced to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 ppm for  $^1\text{H}$ ,  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).[\[1\]](#)

## IR Spectroscopy Protocol

Objective: To identify the functional groups in **1-Boc-pyrrolidine**.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: As **1-Boc-pyrrolidine** is a liquid at room temperature, place a small drop directly onto the ATR crystal.[\[11\]](#)
- Instrument Parameters (FT-IR):
  - Technique: Fourier Transform Infrared (FT-IR) with an ATR accessory.[\[11\]](#)

- Spectral Range: 4000 - 400  $\text{cm}^{-1}$ .[\[11\]](#)
- Resolution: 4  $\text{cm}^{-1}$ .[\[11\]](#)
- Number of Scans: 16-32.[\[11\]](#)
- Data Acquisition:
  - Acquire a background spectrum of the clean, empty ATR crystal.[\[11\]](#)
  - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry Protocol

Objective: To determine the molecular weight and analyze the fragmentation pattern of **1-Boc-pyrrolidine**.

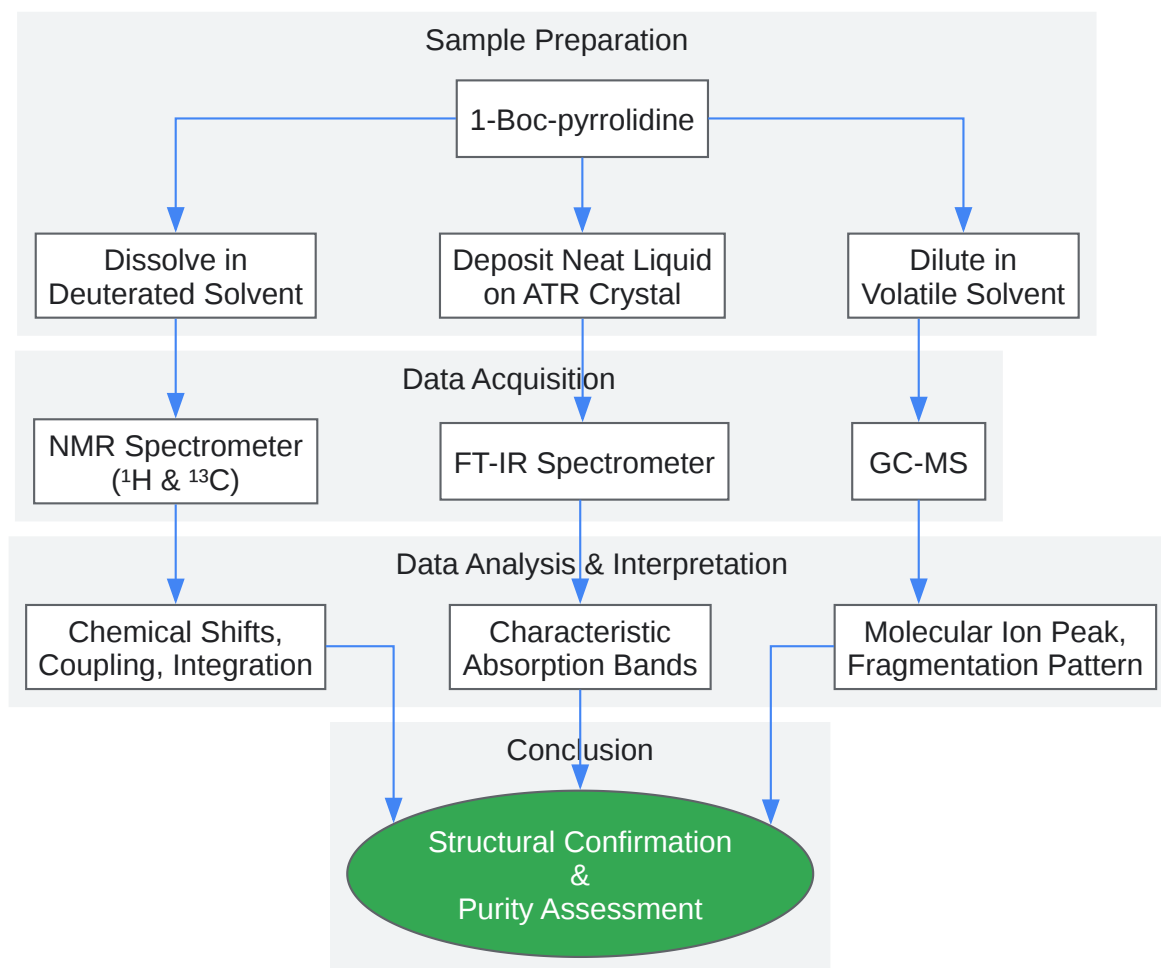
Methodology (Electron Ionization - EI, coupled with Gas Chromatography - GC):

- Sample Preparation: Prepare a dilute solution of **1-Boc-pyrrolidine** (e.g., 10-100  $\mu\text{g/mL}$ ) in a volatile organic solvent such as dichloromethane or ethyl acetate.[\[12\]](#)
- GC Parameters:
  - Column: A non-polar capillary column (e.g., HP-5ms).
  - Inlet Temperature: 250  $^{\circ}\text{C}$ .
  - Oven Program: Start at a low temperature (e.g., 50  $^{\circ}\text{C}$ ), then ramp at a controlled rate (e.g., 10  $^{\circ}\text{C/min}$ ) to a final temperature (e.g., 280  $^{\circ}\text{C}$ ) to ensure separation from any impurities.
  - Carrier Gas: Helium.
- MS Parameters (EI):
  - Ionization Energy: 70 eV.

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range:  $m/z$  40-300.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Boc-pyrrolidine**.



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Caption: General workflow for spectroscopic analysis.

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